4-{[4-(4-Ethylpiperazin-1-yl)phenyl]amino}-4-oxobutanoic acid
Overview
Description
Preparation Methods
The synthesis of 4-{[4-(4-Ethylpiperazin-1-yl)phenyl]amino}-4-oxobutanoic acid involves several steps. One common synthetic route includes the reaction of 4-(4-ethylpiperazin-1-yl)aniline with succinic anhydride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
4-{[4-(4-Ethylpiperazin-1-yl)phenyl]amino}-4-oxobutanoic acid can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
4-{[4-(4-Ethylpiperazin-1-yl)phenyl]amino}-4-oxobutanoic acid is widely used in scientific research, particularly in the field of proteomics . It serves as a reagent for studying protein interactions and modifications. In chemistry, it is utilized for synthesizing various derivatives and analogs for further research . In biology and medicine, this compound helps in understanding cellular processes and developing potential therapeutic agents . Its industrial applications are limited but may include the development of specialized chemicals and materials .
Mechanism of Action
The mechanism of action of 4-{[4-(4-Ethylpiperazin-1-yl)phenyl]amino}-4-oxobutanoic acid involves its interaction with specific molecular targets, such as proteins and enzymes . The compound can bind to active sites or allosteric sites, modulating the activity of these biomolecules . This interaction can affect various cellular pathways, leading to changes in cellular functions and processes .
Comparison with Similar Compounds
Similar compounds to 4-{[4-(4-Ethylpiperazin-1-yl)phenyl]amino}-4-oxobutanoic acid include:
4-(4-Methylpiperazin-1-yl)benzoic acid: This compound has a similar piperazine ring but differs in the substituents attached to the phenyl ring.
1-Ethylpiperazine: This compound is used in the synthesis of various derivatives and has similar chemical properties.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with proteins and enzymes, making it valuable for proteomics research .
Properties
IUPAC Name |
4-[4-(4-ethylpiperazin-1-yl)anilino]-4-oxobutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-2-18-9-11-19(12-10-18)14-5-3-13(4-6-14)17-15(20)7-8-16(21)22/h3-6H,2,7-12H2,1H3,(H,17,20)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRXJZXNHWECCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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